ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate
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Overview
Description
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate is a synthetic organic compound with the molecular formula C9H7F5O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with thiophene derivatives, such as 2-thiopheneacetic acid.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the synthesis of ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making them valuable in drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of fluorine atoms can enhance the binding affinity and selectivity of drugs towards their targets.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique properties can contribute to the design of new pesticides or advanced materials with specific characteristics.
Mechanism of Action
The mechanism by which ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity and specificity. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-thiopheneacetate: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Methyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid: The carboxylic acid form of the compound.
Uniqueness
This compound is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The combination of a thiophene ring with a trifluoromethyl group and an ethyl ester makes it a versatile compound for various applications.
Properties
CAS No. |
1994214-49-1 |
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Molecular Formula |
C9H7F5O2S |
Molecular Weight |
274.2 |
Purity |
95 |
Origin of Product |
United States |
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